Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
Description
The ethoxymethyl substituent at the 2-position of the pyrrolidine ring distinguishes it from closely related analogs. This compound’s design leverages fluorination to enhance metabolic stability and the ethoxymethyl group to modulate lipophilicity, which may influence bioavailability and pharmacokinetics .
Properties
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-2-17-6-9-3-11(12,13)7-15(9)10(16)8-4-14-5-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKNBFTSPMSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Azetidin-3-yl Intermediate
- Starting materials : Amino derivatives (e.g., azetidin-3-amine or substituted azetidines).
- Reaction : The amino group reacts with epichlorohydrin or epibromohydrin under inert conditions to form azetidinols or azetidinyl intermediates.
- Solvent : Inert solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to avoid side reactions.
- Conditions : Mild temperatures (0–25 °C) to control regioselectivity and stereochemistry.
Step 3: Formation of Methanone Linkage
- Acylation : The methanone (ketone) group is installed by reacting the azetidinyl-pyrrolidine intermediate with acyl chlorides or anhydrides under basic conditions.
- Catalysts : Lewis acids or bases may be used to facilitate the acylation.
- Purification : The product is purified by crystallization, often as a hydrobromide or other salt form to enhance stability and purity.
Purification and Characterization
- Crystallization : The final compound is typically isolated by crystallization from organic solvents, often as a salt form (e.g., hydrobromide or adipic acid salt) to improve crystallinity and handling.
- Analytical techniques : Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray powder diffraction (XRPD) are used to confirm purity and polymorphic form.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Azetidine ring formation | Amino derivatives, epichlorohydrin | Inert solvent (THF/DCM), mild temp (0–25 °C) | Azetidin-3-yl intermediate |
| 2 | Fluorination & Alkylation | Pyrrolidine derivatives | Fluorinating agents, ethoxymethyl halides | 2-(Ethoxymethyl)-4,4-difluoropyrrolidine moiety |
| 3 | Acylation | Azetidinyl-pyrrolidine intermediate | Acyl chlorides/anhydrides, base, catalyst | This compound |
| 4 | Purification | Crude product | Crystallization, salt formation | Pure, stable compound ready for use |
Research Findings and Notes
- The use of epichlorohydrin or epibromohydrin is a common and effective route to construct the azetidine ring with good regio- and stereoselectivity.
- Difluorination at the pyrrolidine ring enhances metabolic stability and biological activity, as fluorine atoms influence electronic properties and lipophilicity.
- The ethoxymethyl side chain improves solubility and pharmacokinetic properties.
- Purification as a hydrobromide or adipic acid salt improves crystallinity and facilitates formulation.
- The synthetic methodology is adaptable to introduce various substituents on the azetidine and pyrrolidine rings, allowing for structural optimization.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog: Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4)
This analog replaces the ethoxymethyl group with a hydroxymethyl substituent. Key differences include:
| Property | Target Compound (Ethoxymethyl) | Hydroxymethyl Analog |
|---|---|---|
| Lipophilicity | Higher (ethoxy group) | Lower (hydroxyl group) |
| Metabolic Stability | Likely slower O-dealkylation | Faster oxidation/conjugation |
| Hydrogen Bonding | Reduced (ethoxy) | Enhanced (hydroxyl) |
| Synthetic Complexity | Requires protective groups | Simpler functionalization |
The hydroxymethyl analog may exhibit greater solubility due to hydrogen bonding but could be more prone to phase II conjugation (e.g., glucuronidation), as observed in metabolites of CP-93,393 (a pyrimidine-containing drug candidate) . The target compound’s ethoxy group likely prolongs its half-life by delaying metabolic clearance .
Functional Analog: CP-93,393 (Pyrimidine Ring-Containing Drug Candidate)
CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione) shares structural motifs with the target compound, such as a pyrrolidine ring. Key metabolic insights from CP-93,393 include:
- Metabolic Pathways : Hydroxylation, oxidative degradation, and conjugation (glucuronide/sulfate).
- Fluorination Impact : The 4,4-difluoro substitution in the target compound likely mimics the metabolic stability observed in fluorinated regions of CP-93,393, where fluorine blocks oxidation sites .
Research Findings and Implications
- Metabolism : The ethoxymethyl group reduces susceptibility to rapid oxidative metabolism, contrasting with hydroxymethyl analogs and CP-93,393’s pyrimidine ring .
- Solubility vs. Permeability : Higher lipophilicity from the ethoxy group may enhance membrane permeability but reduce aqueous solubility, a trade-off critical for drug design.
- Safety : Handling precautions (protective gear, avoiding inhalation) are consistent with lab protocols for similar intermediates .
Biological Activity
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone (CAS Number: 2098115-18-3) is a complex organic compound classified within the azetidine and pyrrolidine families. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18F2N2O2, with a molecular weight of 248.26 g/mol. The structural uniqueness of this compound arises from the combination of azetidine and pyrrolidine rings, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2098115-18-3 |
| Molecular Formula | C11H18F2N2O2 |
| Molecular Weight | 248.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates that it can influence enzyme mechanisms and cellular pathways, making it a valuable tool in biological studies.
Biological Activity
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. A patent describes its use in combination therapies for cancer treatment, highlighting its potential as an inhibitor of specific cancer-related pathways .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may serve as a probe for studying enzyme kinetics and mechanisms .
- Pharmacological Applications : Due to its structural characteristics, the compound is being explored for various pharmacological applications, including potential roles in drug development targeting specific diseases .
Case Study 1: Anticancer Activity
A study published in a patent application demonstrated that azetidin derivatives could enhance the efficacy of existing cancer therapies when used in combination with other agents. The research focused on the compound's ability to inhibit tumor growth in preclinical models .
Case Study 2: Enzyme Mechanisms
Research conducted on similar compounds indicated that modifications in the azetidine ring could lead to significant changes in enzyme inhibition profiles. This suggests that azetidin derivatives can be tailored for specific biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
